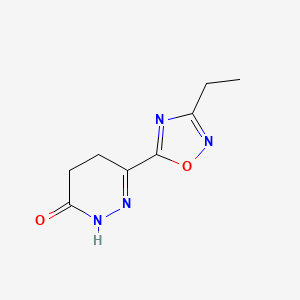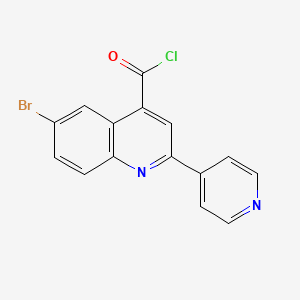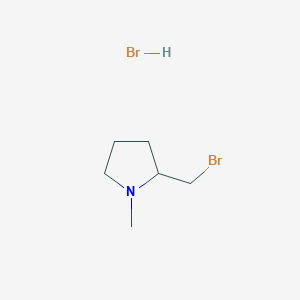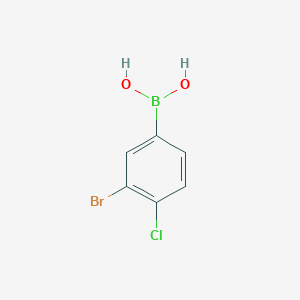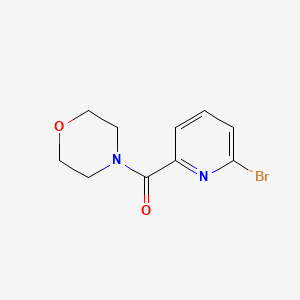
4-(6-Bromopyridine-2-carbonyl)morpholine
説明
“4-(6-Bromopyridine-2-carbonyl)morpholine” is a chemical compound with the molecular formula C10H11BrN2O2 . It has a molecular weight of 271.11 . This compound is typically in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “4-(6-Bromopyridine-2-carbonyl)morpholine” is 1S/C10H11BrN2O2/c11-9-3-1-2-8 (12-9)10 (14)13-4-6-15-7-5-13/h1-3H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(6-Bromopyridine-2-carbonyl)morpholine” is a solid compound with a molecular weight of 271.11 . It is typically stored at room temperature .科学的研究の応用
Supramolecular Chemistry Building Block
4-(6-Bromopyridine-2-carbonyl)morpholine: serves as a versatile building block in supramolecular chemistry. Its bromopyridine moiety can participate in halogen bonding, which is crucial for constructing complex molecular architectures. This compound can be used to synthesize larger supramolecular structures that are held together by non-covalent interactions, leading to potential applications in the development of new materials and nanotechnology .
Ligand for Transition Metal Catalysts
In the field of catalysis, 4-(6-Bromopyridine-2-carbonyl)morpholine is employed as a ligand for transition metal catalysts. The bromopyridine unit can coordinate to metals, facilitating various catalytic reactions. This is particularly useful in cross-coupling reactions where the formation of carbon-carbon bonds is essential for the synthesis of complex organic molecules .
Luminescent Complexes
The compound’s ability to act as a ligand extends to the formation of luminescent complexes. When coordinated with metals that exhibit luminescence, 4-(6-Bromopyridine-2-carbonyl)morpholine can enhance the photophysical properties of these complexes. Such materials have potential applications in OLEDs (organic light-emitting diodes) and as sensors .
Synthesis of Porphyrins
Porphyrins are macrocyclic compounds that play a vital role in various biological processes4-(6-Bromopyridine-2-carbonyl)morpholine has been utilized in the synthesis of porphyrins, which are significant for studying biological systems and developing photodynamic therapy agents .
Cryogenic Matrix Photochemistry
The study of 4-(6-Bromopyridine-2-carbonyl)morpholine under cryogenic conditions has provided insights into its photochemical behavior. By isolating the compound in cryogenic matrices, researchers can observe the effects of UV irradiation on its molecular structure, which is valuable for understanding its stability and reactivity under different conditions .
Pharmaceutical Testing
As a reference standard, 4-(6-Bromopyridine-2-carbonyl)morpholine is used in pharmaceutical testing to ensure the accuracy of analytical methods. Its well-defined structure and properties make it an ideal candidate for calibrating instruments and validating test results in the pharmaceutical industry .
Drug Discovery
The morpholine ring of 4-(6-Bromopyridine-2-carbonyl)morpholine is a common feature in many biologically active molecules. Its incorporation into new compounds can lead to the discovery of drugs with improved pharmacokinetic and pharmacodynamic profiles. The compound’s structural features can be exploited to enhance the activity and selectivity of potential therapeutic agents .
Advanced Synthesis Techniques
Recent advances in synthetic chemistry have leveraged 4-(6-Bromopyridine-2-carbonyl)morpholine for the development of novel synthetic routes. These include stereoselective syntheses and transition metal-catalyzed reactions, which open up new possibilities for the efficient construction of complex organic molecules .
特性
IUPAC Name |
(6-bromopyridin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIIDZYUVDTWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromopyridine-2-carbonyl)morpholine | |
CAS RN |
892548-20-8 | |
| Record name | 4-(6-bromopyridine-2-carbonyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



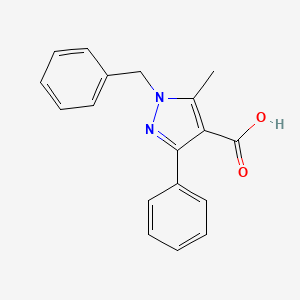
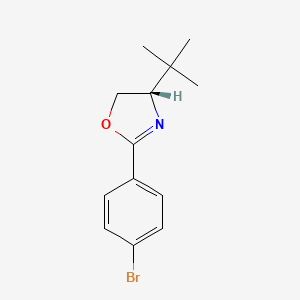

![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)


![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)
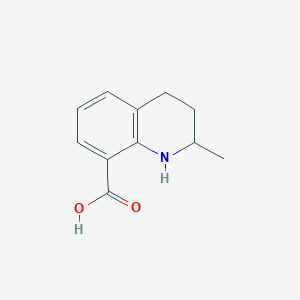
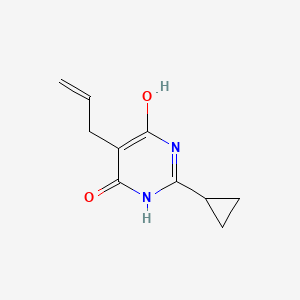
![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)
